3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)propanamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.Scientific Research Applications
Synthesis and Chemical Properties
A study focused on the synthesis of new 3,7-diphenylthieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine derivatives via oxidative cyclization, demonstrating an efficient method for producing these compounds at room temperature, which could be relevant for generating similar compounds like the one (H. Son & Yang-Heon Song, 2010).
Another research elaborated on the synthesis and biological evaluation of thiazolopyrimidines and their derivatives, indicating the potential of such compounds for antimicrobial and antitumor agents. This underscores the therapeutic research applications of structurally similar compounds (M. Said et al., 2004).
Potential Therapeutic Applications
A particular study synthesized 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines as inhibitors of cAMP phosphodiesterase from various tissues, identifying some derivatives as potential cardiovascular agents. This research indicates the utility of such compounds in developing cardiovascular treatments (T. Novinson et al., 1982).
An unexpected Dimroth rearrangement in the synthesis of thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines led to compounds with potent antitumor activity. This showcases the potential of such structural frameworks in oncology research (A. Lauria et al., 2013).
Synthesis Techniques and Reactions
- Research on the synthesis of 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives via tandem aza-Wittig reaction highlights a facile approach to synthesizing complex pyrimidine derivatives, relevant for creating a broad range of medicinal compounds (Jin Luo et al., 2020).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This involves predicting or discussing potential future research directions or applications of the compound based on its properties and uses.
Please consult with a chemist or a relevant expert for detailed and accurate information.
properties
IUPAC Name |
3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(3,5-dimethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S/c1-4-5-9-26-21(29)20-17(8-10-32-20)27-18(24-25-22(26)27)6-7-19(28)23-14-11-15(30-2)13-16(12-14)31-3/h8,10-13H,4-7,9H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOKRRDWXVWGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)propanamide |
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